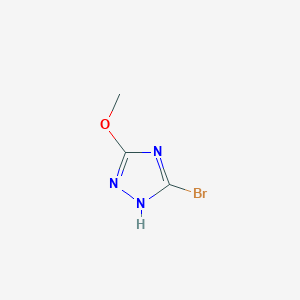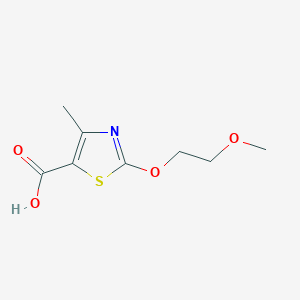
1-(2-bromoethyl)-4-methyl-1H-pyrazole
Übersicht
Beschreibung
1-(2-bromoethyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Applications
Electrocatalysis is one area where pyrazole derivatives, akin to 1-(2-bromoethyl)-4-methyl-1H-pyrazole, find application. For instance, the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives in a green medium has been reported. This efficient synthesis involves the use of an electrogenerated anion of ethanol as the base, showcasing the utility of pyrazole derivatives in green chemistry applications (Vafajoo et al., 2015).
Ligand Synthesis for Metal Complexes
Pyrazole-containing compounds are also utilized in the stabilization of metal complexes, which are then employed as pre-catalysts in cross-coupling reactions. The synthesis of bulky pyrazole-based ligands involves the condensation of substituted pyrazole compounds with halides, leading to bis(pyrazolyl)palladium(ii) complexes. These complexes have been evaluated for their catalytic activity in Suzuki–Miyaura cross-coupling reactions, highlighting the role of pyrazole derivatives in facilitating organic transformations (Ocansey et al., 2018).
Photophysical Applications
The role of ancillary ligands in color tuning of metal complexes, such as iridium tetrazolate complexes, has been studied, where pyrazole derivatives act as key components. The synthesis and characterization of these complexes demonstrate how the nature of the pyrazole ligand influences the redox and emission properties of the metal complexes. This research underscores the importance of pyrazole derivatives in the development of materials for optical and electronic applications (Stagni et al., 2008).
NMR Spectroscopy and Structural Analysis
The structural analysis of pyrazole derivatives is critical for understanding their reactivity and properties. Research into the ^13C NMR chemical shifts of various N-substituted pyrazole derivatives provides valuable information on the electronic environment and structure of these compounds. This knowledge is fundamental for the design and synthesis of new pyrazole-based materials and molecules (Cabildo et al., 1984).
Material Science and Polymer Chemistry
Pyrazole derivatives are also explored in the context of material science and polymer chemistry. For example, the diversified applications of chemically modified polymers, where pyrazole-based compounds serve as functional groups, demonstrate the versatility of these derivatives in creating new materials with desired properties (Yuan et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-4-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBHEBIDPKSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287436 | |
| Record name | 1-(2-Bromoethyl)-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023299-43-5 | |
| Record name | 1-(2-Bromoethyl)-4-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023299-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethyl)-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)

![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)







![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)

![[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine](/img/structure/B1527148.png)
